
5-Methylpyrimidine-4-carboxylic acid
Overview
Description
5-Methylpyrimidine-4-carboxylic acid: is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methylacrylonitrile with formamide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4,5-dicarboxylic acid, while reduction could produce this compound derivatives with varying degrees of hydrogenation .
Scientific Research Applications
Medicinal Chemistry
5-Methylpyrimidine-4-carboxylic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated potential as anti-inflammatory agents and in the treatment of diseases such as rheumatoid arthritis.
Case Study: Anti-inflammatory Agents
A study investigated the synthesis of derivatives from this compound that showed promising anti-inflammatory properties. The derivatives were tested for their efficacy in inhibiting inflammatory pathways, demonstrating a significant reduction in inflammatory markers in vitro, indicating potential for further development in therapeutic applications .
Agrochemicals
The compound is also utilized in the formulation of herbicides and pesticides. Its derivatives can enhance the effectiveness of active ingredients, improving crop yield and pest resistance.
Case Study: Herbicide Development
Research focused on a novel herbicide formulation that incorporates this compound. Field trials indicated that crops treated with this formulation exhibited higher resistance to common agricultural pests compared to control groups, leading to increased agricultural productivity .
Material Science
In material science, this compound is employed in synthesizing polymers and advanced materials. Its ability to form stable complexes with metals makes it valuable in developing catalysts and other functional materials.
Case Study: Polymer Synthesis
A recent study explored the use of this compound in synthesizing biodegradable polymers. The resulting materials demonstrated enhanced mechanical properties and degradation rates suitable for environmental applications .
Biochemical Research
This compound plays a role in biochemical research, particularly as a building block for nucleotides and nucleic acids. Its structural similarities to pyrimidines make it useful for studying metabolic pathways and genetic engineering.
Case Study: Nucleotide Synthesis
In a biochemical study, researchers utilized this compound to synthesize modified nucleotides for use in RNA interference studies. The modified nucleotides showed improved stability and efficacy in gene silencing experiments .
Mechanism of Action
The mechanism of action of 5-Methylpyrimidine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes such as replication, transcription, and translation .
Comparison with Similar Compounds
Pyrimidine-4-carboxylic acid: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
6-Hydroxy-5-methylpyrimidine-4-carboxylic acid: Contains an additional hydroxyl group, which can alter its reactivity and interactions with biological targets.
Uniqueness: 5-Methylpyrimidine-4-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific applications in various fields .
Biological Activity
5-Methylpyrimidine-4-carboxylic acid is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. Its molecular formula is with a molecular weight of approximately 138.12 g/mol. The presence of the carboxylic acid group at the fourth position and a methyl group at the fifth position contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The carboxylic acid group can participate in hydrogen bonding, enhancing binding affinity to target proteins, while the methyl group may influence lipophilicity and membrane permeability.
Interaction with Enzymes
Research indicates that compounds with similar structures often act as enzyme inhibitors. For example, studies on related pyrimidine derivatives have shown that they can inhibit enzymes involved in critical metabolic pathways:
- Enzyme Inhibition : Compounds targeting the methylerythritol phosphate pathway have demonstrated antibacterial properties by inhibiting key enzymes like IspF, which is essential for isoprenoid biosynthesis in bacteria but absent in mammals .
Biological Activities
The compound exhibits a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. Below is a summary of its key activities:
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of this compound derivatives against multidrug-resistant pathogens using Kirby-Bauer disk diffusion assays. The results indicated significant inhibition zones against Burkholderia thailandensis and Pseudomonas aeruginosa, suggesting potential for development as an antibiotic agent .
- Cytotoxicity in Cancer Models : In vitro studies on A549 lung cancer cells revealed that this compound induces cytotoxicity comparable to standard chemotherapeutics like cisplatin. The MTT assay demonstrated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation or functionalization of pyrimidine precursors. For example, and describe multi-step procedures for derivatives, such as alkylation of pyrimidine cores followed by hydrolysis. Key parameters include:
- Solvent systems : THF or DMF for solubility and reactivity .
- Catalysts : NaH for deprotonation in alkoxy-group substitutions .
- Temperature : Room temperature to reflux, depending on intermediates . Yields (e.g., 22–67% in alkylation reactions) depend on steric hindrance and purification methods (e.g., flash chromatography with cyclohexane/EtOAc gradients) .
Q. How is this compound characterized spectroscopically?
Structural validation relies on:
- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for methyl groups (δ ~2.5–2.6 ppm) and carboxylic protons (broad singlet ~9.3 ppm) .
- IR spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and aromatic C-N bonds .
- Mass spectrometry : APCI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 389.2 for heptyloxy derivatives) .
Q. What safety protocols are critical when handling this compound?
- Hazard classification : Considered hazardous; avoid inhalation, skin contact, or ingestion .
- PPE : Use gloves, lab coats, and fume hoods .
- Waste disposal : Follow institutional guidelines for carboxylic acids and pyrimidine derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound derivatives?
demonstrates combined experimental and theoretical studies using density functional theory (DFT) to:
- Optimize molecular geometry (bond lengths, angles) .
- Calculate electrostatic potential surfaces for nucleophilic/electrophilic site identification .
- Predict vibrational frequencies (correlated with experimental IR/Raman data) .
Q. What strategies resolve contradictions in reported biological activities of pyrimidine-4-carboxylic acid derivatives?
- Meta-analysis : Compare IC50 values across studies for consistency (e.g., enzyme inhibition vs. cellular assays) .
- Structural analogs : Test substituent effects (e.g., methyl vs. halogen groups) on activity .
- Assay standardization : Control variables like pH, solvent (DMSO concentration), and cell lines .
Q. How to optimize multi-step synthesis of this compound derivatives?
- Step 1 : Cyclocondensation of ethyl acetoacetate with DMF-DMA to form pyrimidine esters .
- Step 2 : Hydrolysis under basic conditions (NaOH/EtOH) to yield carboxylic acid .
- Step 3 : Alkylation using NaH and alcohols (e.g., 1-heptanol) in THF . Critical tips :
- Monitor reaction progress via TLC (silica gel, UV detection).
- Purify intermediates via column chromatography to avoid byproducts .
Q. How to validate purity and identity of synthesized derivatives?
- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance) .
- Single-crystal XRD : Resolve ambiguity in stereochemistry for chiral derivatives .
Properties
IUPAC Name |
5-methylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTUWGJOBDUGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696952 | |
Record name | 5-Methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933683-35-3 | |
Record name | 5-Methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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